N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide is a synthetic compound that features a cyclopropane carboxamide group attached to a methoxy-substituted thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .
Preparation Methods
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate then undergoes further reactions, including palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using common oxidizing agents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and methyl groups on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the thiophene ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
2-Methoxy-5-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]aniline: Another thiophene derivative with similar structural features.
These compounds share the thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-6-11(16-8)10(15-2)7-13-12(14)9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXPNOKIIDBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.